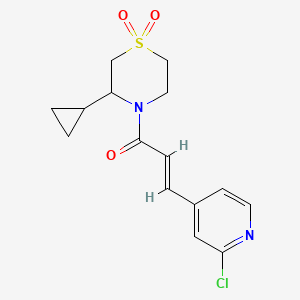

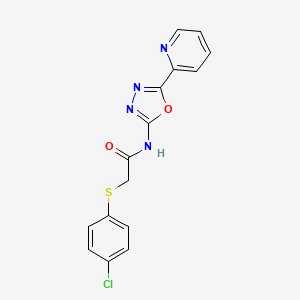

2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Oxidation Reactivity Channels

One study describes synthetic routes and chemical oxidation results for compounds closely related to 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. Chemical oxidations with peracetic acid, m-chloroperbenzoic acid, and OXONE on similar compounds yield products characterized by spectroscopic methods, including X-ray crystallography (Pailloux et al., 2007).

Pharmacological Evaluation

Another study focuses on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, demonstrating their antibacterial and anti-enzymatic potential. The study provides insights into the synthesis process and the structural elucidation of these compounds, along with their pharmacological evaluation against bacterial strains (Nafeesa et al., 2017).

Corrosion Inhibitors

In the field of materials science, a study was conducted on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for their potential as corrosion inhibitors. This research shows the effectiveness of similar compounds in preventing corrosion in steel coupons in acidic and mineral oil mediums, indicating the compounds' practical applications in corrosion prevention (Yıldırım & Cetin, 2008).

Biological Assessment

A study on the synthesis and biological assessment of triazolo[4,3-a]pyridine-3-yl acetamides, incorporating an 1,2,4-oxadiazole cycle, reveals the method for synthesizing a diverse set of acetamides with potential biological properties. This research highlights the synthetic approach and pharmacological activity prognosis, offering a new pathway for synthesizing functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c16-10-4-6-11(7-5-10)23-9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACBFQCSJDJOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)